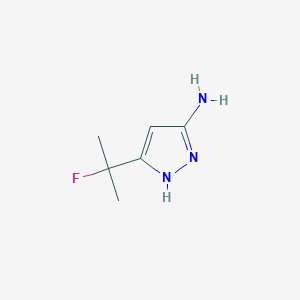

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine

Description

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research and industrial applications.

Propriétés

Formule moléculaire |

C6H10FN3 |

|---|---|

Poids moléculaire |

143.16 g/mol |

Nom IUPAC |

5-(2-fluoropropan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H10FN3/c1-6(2,7)4-3-5(8)10-9-4/h3H,1-2H3,(H3,8,9,10) |

Clé InChI |

ZWIUFPSAZPGYDB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=CC(=NN1)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Applications De Recherche Scientifique

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mécanisme D'action

The mechanism of action of 5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyridine: Another fluorinated heterocycle with similar chemical properties.

5-Fluoropyrimidine: Known for its use in pharmaceuticals, particularly in cancer treatment.

2-Fluorobenzene: A simpler fluorinated aromatic compound with diverse applications.

Uniqueness

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine is unique due to its specific structure, which combines the properties of a fluorinated alkyl group with a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on recent studies.

1. Synthesis of 5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes the formation of the pyrazole ring followed by the introduction of the fluoropropyl group, which is crucial for enhancing its biological activity.

2.1 Anticancer Properties

Recent studies indicate that various pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro assays demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines, suggesting strong antiproliferative effects .

2.2 Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses . Additionally, docking studies suggest that it may interact with key signaling pathways involved in inflammation, such as p38 MAPK, which is crucial for mediating cellular responses to stress and inflammation .

The biological activity of 5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine can be attributed to its ability to bind selectively to specific targets within cells:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- MAPK Pathway Inhibition : The compound may inhibit p38 MAPK activity, a pathway involved in inflammatory processes and cancer cell proliferation .

Table 1: Summary of Biological Activities

5. Conclusion

5-(2-Fluoropropan-2-yl)-1H-pyrazol-3-amine represents a promising scaffold for drug development, particularly in oncology and inflammatory diseases. Its synthesis is well-established, and ongoing research into its biological mechanisms continues to reveal its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.